3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often include the use of solvents such as ethanol and catalysts like hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazolopyrazine derivatives.
Scientific Research Applications
3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 4-Oxo-pyridazinone derivatives of [1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its cyclopropyl and methyl substitutions, which may confer distinct biological activities and chemical properties compared to other triazolopyrazine derivatives .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H10N4/c1-6-8-11-12-9(7-2-3-7)13(8)5-4-10-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
UXJVUQQUKRCLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=NN=C2C3CC3 |
Origin of Product |
United States |
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